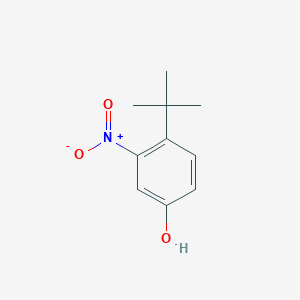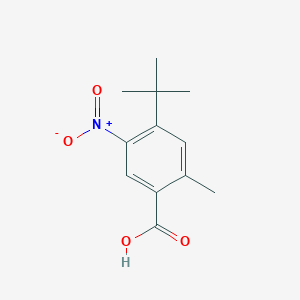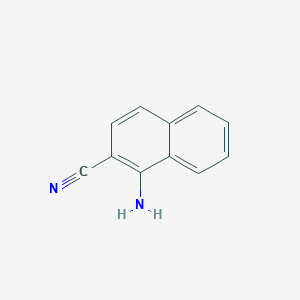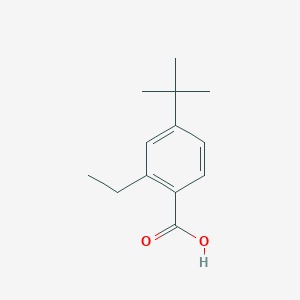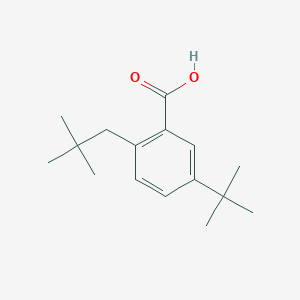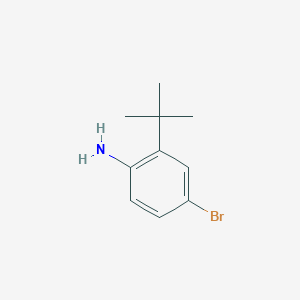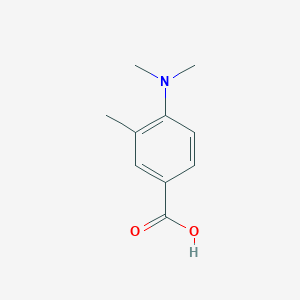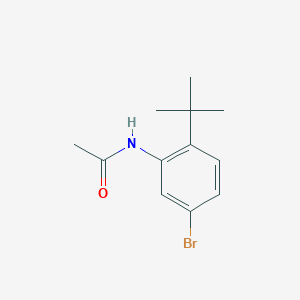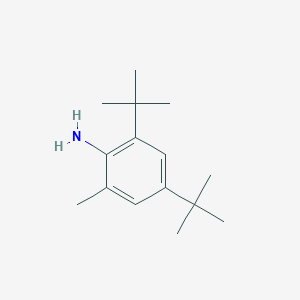
2,4-Di-tert-butyl-6-methylaniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Nitrosation of Amines : A study explored the para-nitrosation of primary and secondary amines, including 2,4-Di-tert-butyl-6-methylaniline, in aqueous solutions. It was found that these compounds yield nitroso derivatives, contributing to understanding the electronic spectra and structural forms of such compounds (Hoefnagel & Wepster, 1989).
Spin Interaction in Zinc Complexes : Research on Schiff bases, including derivatives of 2,4-Di-tert-butyl-6-methylaniline, revealed insights into the spin interaction in octahedral zinc complexes. This study provides essential information for understanding the electronic structure and magnetic properties of these complexes (Orio et al., 2010).
Effects of Steric Hindrance on Mesomerism : A study investigated the influence of bulky substituents on the properties of aromatic compounds, including 2,4-Di-tert-butyl-6-methylaniline. The findings contribute to understanding steric effects on mesomerism and basic strength in these compounds (Burgers et al., 2010).
Copper and Zinc Complexes : Research on neutral copper(II) and zinc(II) complexes of mono- and dinucleating Schiff base ligands, including derivatives of 2,4-Di-tert-butyl-6-methylaniline, highlighted their oxidation into phenoxyl radicals. These findings enhance the understanding of the oxidative behavior and stability of these complexes (Rotthaus et al., 2007).
Reactions with Sulfur Chlorides : A study on the reaction of 2,4-Di-tert-butyl-6-methylaniline with disulfur dichloride provided insights into the preparation of N-thiosulfinylanilines, contributing to the understanding of reactions involving sterically hindered anilines (Inagaki et al., 1979).
Molybdenum(VI) Complexes : The synthesis and catalytic activities of molybdenum(VI) complexes using 2,4-Di-tert-butyl-6-methylaniline derivatives as ligands were investigated. This research is significant for understanding the catalytic properties of these complexes in organic transformations (Hossain et al., 2017).
Environmental Occurrence and Toxicity of Phenolic Antioxidants : A review focused on synthetic phenolic antioxidants, including 2,4-Di-tert-butyl-6-methylaniline, discussed their environmental occurrence, human exposure, and toxicity. This study is crucial for understanding the environmental impact and health implications of these compounds (Liu & Mabury, 2020).
Propiedades
IUPAC Name |
2,4-ditert-butyl-6-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N/c1-10-8-11(14(2,3)4)9-12(13(10)16)15(5,6)7/h8-9H,16H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENVNBHHIFQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di-tert-butyl-6-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



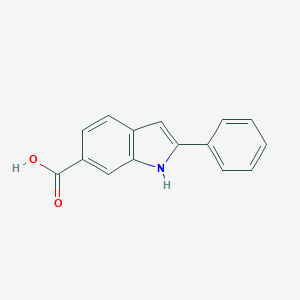

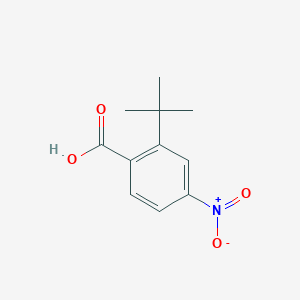
![1-Azatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-trien-5-ylamine](/img/structure/B494265.png)
